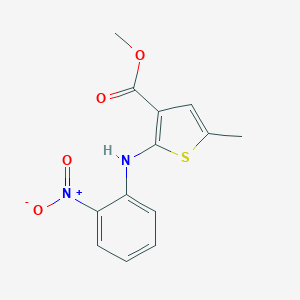

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate

Vue d'ensemble

Description

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiophene ring substituted with a methyl group, a nitrophenylamino group, and a carboxylate ester group. Its complex structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate typically involves a multi-step process:

-

Formation of the Thiophene Ring: : The thiophene ring is synthesized through a Gewald reaction, which involves the condensation of a ketone (such as propionaldehyde), sulfur, and a nitrile (such as malononitrile). This reaction forms 2-amino-5-methylthiophene-3-carbonitrile.

-

Amination: : The amino group on the thiophene ring is then reacted with 2-fluoro-nitrobenzene in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). This step introduces the nitrophenylamino group to the thiophene ring, yielding 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile.

-

Esterification: : The final step involves the esterification of the carboxyl group using methanol and a catalyst, such as sulfuric acid, to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate undergoes various chemical reactions, including:

-

Oxidation: : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

-

Reduction: : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

-

Substitution: : The nitrophenylamino group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Conversion of the methyl group to a carboxylic acid.

Reduction: Formation of 5-methyl-2-((2-aminophenyl)amino)thiophene-3-carboxylate.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis of the Compound

The synthesis of methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate typically involves multi-step organic reactions, including the Gewald reaction. This process utilizes propionaldehyde, sulfur, and malononitrile to form the thiophene ring system. The reaction pathway can be summarized as follows:

-

Formation of Thiophene Ring :

- Reactants: Propionaldehyde, sulfur, malononitrile.

- Product: 2-amino-5-methylthiophene-3-carbonitrile.

-

Nitro Group Introduction :

- The amino group reacts with 2-fluoro-nitrobenzene in a solvent such as tetrahydrofuran to yield the final product.

Properties of this compound

The compound exhibits unique properties that enhance its utility in various applications:

- Polymorphism : It can crystallize into multiple polymorphic forms, which has been described as extraordinary due to the simultaneous crystallization from a single solvent. This property allows researchers to study different crystalline structures and their thermodynamic behaviors .

- Piezochromism : The compound displays piezochromic behavior, changing color under pressure—from yellow and pale orange to red—making it useful for pressure sensors and related applications .

Pharmaceutical Research

This compound is primarily recognized as an impurity of olanzapine, an atypical antipsychotic medication. Its study is crucial for understanding the pharmacological effects and safety profiles of olanzapine. Researchers have investigated its biological activity and potential toxicity in various contexts .

Material Science

The compound's ability to form multiple crystalline forms has made it a subject of interest in material science:

- Thermodynamic Studies : The different polymorphs allow for extensive studies on thermodynamic stability and phase transitions, contributing to the development of new materials with tailored properties .

- Computational Modelling : It serves as a benchmark for testing computational models due to its well-characterized polymorphic forms .

Case Study 1: Polymorphism in Drug Development

A study highlighted the polymorphic behavior of this compound in drug formulation. Researchers found that different polymorphs exhibited varied solubility and stability profiles, impacting drug delivery systems significantly. This work underscores the importance of polymorphism in pharmaceutical development .

Case Study 2: Piezochromic Materials

Another investigation focused on the piezochromic properties of this compound for sensor applications. The study demonstrated that the reversible color change under pressure could be harnessed for developing advanced pressure sensors that are sensitive and reliable .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Olanzapine | Atypical antipsychotic; contains a similar thiophene | Broader clinical application |

| 5-Methyl-2-amino-3-thiophenecarbonitrile | Lacks nitro group; simpler structure | Potentially lower toxicity |

| 4-Nitrophenylthiourea | Contains a thiourea instead of a thiophene | Different biological activity |

This table illustrates how this compound is distinguished by its specific functional groups and their associated biological activities, particularly regarding its role as an impurity in olanzapine.

Mécanisme D'action

The mechanism of action of Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenylamino group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The thiophene ring provides a rigid scaffold that enhances binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: Similar structure but with a nitrile group instead of a carboxylate ester.

2-Amino-5-methylthiophene-3-carbonitrile: Precursor in the synthesis of the target compound.

Methyl 2-((2-nitrophenyl)amino)thiophene-3-carboxylate: Lacks the methyl group on the thiophene ring.

Uniqueness

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate is unique due to the presence of both the nitrophenylamino group and the carboxylate ester, which confer distinct chemical reactivity and biological activity

Activité Biologique

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate, also known as ROY, is an organic compound characterized by its unique structural properties and potential biological activities. This article delves into its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₉N₃O₂S

- Molecular Weight : 259.28 g/mol

- CAS Number : 138564-59-7

The compound features a thiophene ring, a nitrophenyl group, and a carboxylate ester group, which contribute to its reactivity and biological interactions.

This compound primarily functions as an intermediate in the synthesis of olanzapine, an atypical antipsychotic medication. Its biological activity is attributed to its ability to interact with neurotransmitter receptors, particularly:

- Dopamine Receptors : The compound inhibits the reuptake of dopamine, increasing its availability in the synaptic cleft.

- Serotonin Receptors : Similar to dopamine, it enhances serotonin signaling, affecting mood and cognition.

These interactions lead to various downstream effects through biochemical pathways such as the cyclic adenosine monophosphate (cAMP) pathway, influencing metabolism and neuronal signaling.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Targeted Bacteria : The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli.

- Mechanism : Docking studies indicated strong interactions with bacterial proteins such as dihydrofolate reductase and rhomboid protease, suggesting a mechanism involving inhibition of essential bacterial enzymes .

Anticancer Potential

The compound has also been investigated for anticancer properties. Research indicates that it may inhibit tubulin polymerization, which is crucial for cancer cell division:

- IC₅₀ Values : Studies reported IC₅₀ values in the low micromolar range (0.08–12.07 mM), indicating potent activity against cancer cell lines.

- Cell Cycle Arrest : It was observed to arrest cancer cells in the G2/M phase, preventing further proliferation .

Study on Antimicrobial Activity

A study published in PMC evaluated various thiophene derivatives for their antimicrobial effects. This compound was among those tested:

| Compound | Target Bacteria | Activity | Mechanism |

|---|---|---|---|

| ROY | Staphylococcus aureus | Strong | Inhibition of dihydrofolate reductase |

| ROY | Escherichia coli | Moderate | Interaction with rhomboid protease |

The study found that the compound formed multiple hydrogen bonds with active site residues of target proteins, enhancing its antibacterial efficacy .

Anticancer Studies

Another significant study focused on the anticancer properties of this compound:

| Parameter | Result |

|---|---|

| IC₅₀ (Cancer Cell Lines) | 0.08–12.07 mM |

| Effect on Cell Cycle | G2/M phase arrest |

| Target Protein | Tubulin |

This research underscores the potential of this compound as a candidate for further development in cancer therapy .

Propriétés

IUPAC Name |

methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-8-7-9(13(16)19-2)12(20-8)14-10-5-3-4-6-11(10)15(17)18/h3-7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSANGLCFQGIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598895 | |

| Record name | Methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72242-31-0 | |

| Record name | Methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.